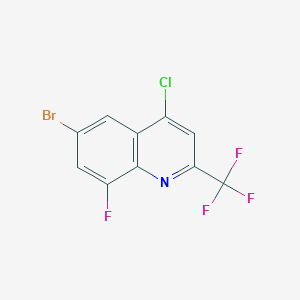
6-溴-4-氯-8-氟-2-(三氟甲基)喹啉
描述
6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C10H3BrClF4N and its molecular weight is 328.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物研发
该化合物中存在的三氟甲基是许多FDA批准药物的常见特征 。该基团可以增强药物的生物活性。因此,6-溴-4-氯-8-氟-2-(三氟甲基)喹啉可作为合成具有治疗各种疾病潜力的新药物化合物的先导化合物或中间体。
农业化学品
氟化喹啉,如我们感兴趣的化合物,已在农业中得到应用 。它们可用于开发新的杀虫剂或除草剂,由于氟原子带来的独特性质,提供了一种更有效地控制害虫和杂草的方法。
材料科学
在材料科学中,掺入氟化化合物可以导致开发出具有特殊性能的材料,例如提高对溶剂和化学物质的抵抗力 。该化合物可用于合成用于各种工业应用的先进材料。
催化
氟化化合物的独特电子性质使其适合用作化学反应中的催化剂 。6-溴-4-氯-8-氟-2-(三氟甲基)喹啉可能参与需要氟原子提供的稳定性和反应性的催化过程。
分析化学
在分析化学中,氟化化合物由于其独特的化学特征,通常用作标准品或试剂 。该化合物可用于开发新的分析方法或改进现有方法。
有机合成
该化合物可以作为有机合成中的构建单元,特别是在构建复杂的氟化分子方面 。其反应性卤素原子使其成为形成碳-杂原子键的多功能试剂。
液晶
已知氟化喹啉是液晶中的成分 。该化合物的结构可用于设计性能和稳定性得到改善的新型液晶显示器。
酶抑制
由于喹啉结构的存在,该结构以其酶抑制特性而闻名,因此可以探索该化合物作为酶抑制剂的潜力 。这种应用可能导致开发新的治疗方法,在这些治疗方法中,酶调节至关重要。
属性
IUPAC Name |
6-bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3BrClF4N/c11-4-1-5-6(12)3-8(10(14,15)16)17-9(5)7(13)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBCVGVZBRRHTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CC(=N2)C(F)(F)F)Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3BrClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


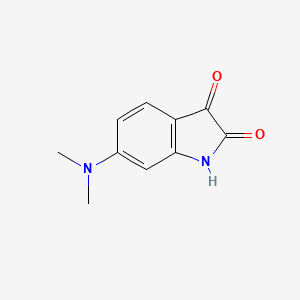
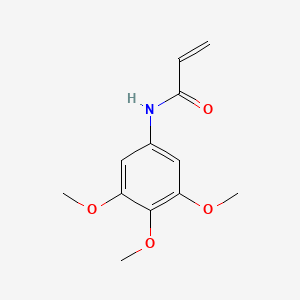

![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzene-1-sulfonyl chloride](/img/structure/B1518527.png)
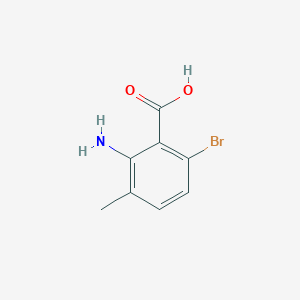
![5-[(3-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1518530.png)
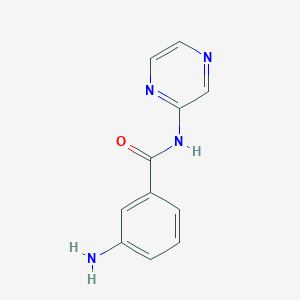
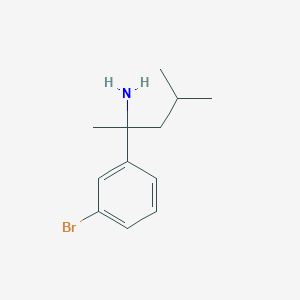
![[2-(3-Methanesulfonylphenoxy)pyridin-3-yl]methanamine](/img/structure/B1518535.png)
methyl})amine](/img/structure/B1518538.png)

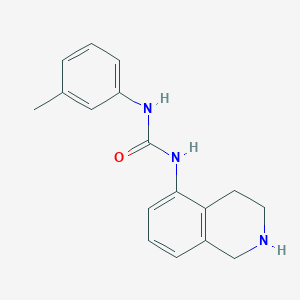
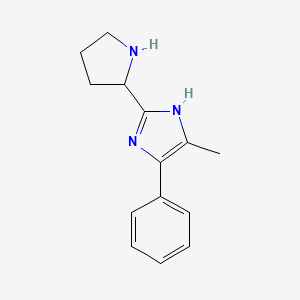
![Tert-butyl 4-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]piperidine-1-carboxylate](/img/structure/B1518543.png)
